Angiotensin II 5-valine

Cardiovascular pharmacology Hypertension models Renin-angiotensin system

Angiotensin II 5-valine (Val⁵-ANG II) holds a critical, non-substitutable advantage: its valine-for-isoleucine substitution at position 5 enables definitive HPLC separation from endogenous Ile⁵-ANG II—a capability unachievable with standard Ile⁵-angiotensin II preparations. This makes it the unambiguous choice for precisely quantifying exogenous vs. endogenous angiotensin II tissue uptake, renal accumulation, and clearance kinetics in rodent models. The same modification delivers a validated, reproducible hypertensive stimulus (SBP 197±7 mmHg by day 12 via 40 ng/min subcutaneous infusion) for antihypertensive intervention studies. For high-throughput AT₁ antagonist screening, 10 nM Val⁵-ANG II provides robust, reliable agonist activation in CHO-K1 cells. Radiolabeled [¹²⁵I]-Val⁵-ANG II is additionally validated for quantitative receptor autoradiography in non-mammalian vertebrates. Procure this compound when analytical distinguishability from endogenous angiotensin II, reproducible hypertension protocols, and cross-platform assay compatibility are non-negotiable requirements.

Molecular Formula C49H69N13O12
Molecular Weight 1032.2 g/mol
Cat. No. B605510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II 5-valine
SynonymsAngiotensin acetate;  Val5-ANG II;  H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH;  (Val5)-Angiotensin II;  Human Angiotensin II Acetate Salt.
Molecular FormulaC49H69N13O12
Molecular Weight1032.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C49H69N13O12/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,39-,40-/m0/s1
InChIKeyNLPUTBDZNNXHCO-CGHBYZBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Angiotensin II 5-Valine: CAS 58-49-1 as a Pharmacological Research Tool and Vasopressor Agent


Angiotensin II 5-valine (Val⁵-ANG II; CAS: 58-49-1) is an octapeptide analog of the endogenous vasoconstrictor angiotensin II, distinguished by the substitution of valine for isoleucine at position 5 of the native sequence . This modification results in a compound with the molecular formula C₄₉H₆₉N₁₃O₁₂ and a molecular weight of 1032.15 g/mol that retains full agonist activity at angiotensin II type 1 (AT₁) and type 2 (AT₂) receptors while exhibiting species-dependent potency variations that differ from the endogenous [Ile⁵]-angiotensin II [1]. Val⁵-ANG II serves as a critical pharmacological tool for investigating the renin-angiotensin system (RAS), particularly in studies requiring exogenous angiotensin II that can be chromatographically distinguished from endogenous Ile⁵-ANG II for precise quantification of renal uptake and tissue distribution [2].

Why In-Class Angiotensin II Analogs Cannot Be Interchanged: The Val⁵-ANG II Differentiation Case


The angiotensin II analog class encompasses compounds with subtle yet functionally consequential structural variations that preclude simple interchangeability. The substitution at position 5 is particularly critical: endogenous angiotensin II in humans and rats contains isoleucine (Ile⁵-ANG II), whereas bovine and other species naturally express the valine variant (Val⁵-ANG II) [1]. This single amino acid difference translates into measurable disparities in receptor-binding kinetics, functional tissue responses, and species-specific pharmacodynamics that cannot be predicted from potency data alone . Moreover, procurement decisions involving Val⁵-ANG II must account for its unique utility as an exogenous tracer distinguishable from endogenous ANG II via HPLC—a property absent in Ile⁵-ANG II preparations when used in human or rat model systems [2]. The following quantitative evidence establishes the specific contexts in which Val⁵-ANG II provides functionally non-substitutable advantages.

Angiotensin II 5-Valine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


In Vivo Pressor Response: Val⁵-ANG II Produces Sustained Hypertension with Quantifiable Systolic Blood Pressure Elevation

In a standardized rat hypertension model, chronic subcutaneous infusion of Val⁵-ANG II at 40 ng/min via osmotic minipump produced a significant and sustained elevation in systolic blood pressure. By day 12 of infusion, systolic blood pressure in Val⁵-ANG II-infused rats reached 197±7 mm Hg, representing a quantifiable hypertensive state suitable for evaluating antihypertensive interventions [1]. The AT₁ receptor specificity of this effect was confirmed by complete prevention of hypertension development with losartan treatment [1]. While direct head-to-head pressor data comparing Val⁵-ANG II with Ile⁵-ANG II under identical infusion protocols are not available in the primary literature, this quantitative in vivo benchmark establishes Val⁵-ANG II as a validated tool for inducing AT₁-mediated hypertension in rodent models.

Cardiovascular pharmacology Hypertension models Renin-angiotensin system

Cross-Species Functional Potency Hierarchy: Val⁵-ANG II Demonstrates Superior Smooth Muscle Contractile Activity Relative to Ile⁵-ANG II

In isolated rabbit detrusor (urinary bladder) smooth muscle strips, cumulative dose-response analysis established a clear potency ranking among angiotensin peptides. [Val⁵]-angiotensin II exhibited the highest potency, exceeding that of [Ile⁵]-angiotensin II, [Ile⁵]-angiotensin I, and [Val⁴]-angiotensin III [1]. This tissue-specific functional hierarchy demonstrates that the Val⁵ substitution confers enhanced contractile efficacy in rabbit detrusor smooth muscle relative to the endogenous Ile⁵ variant. Repeated cumulative dose-response curves to [Val⁵]-AII resulted in a gradual increase in potency and intrinsic activity over four consecutive dose-response determinations, though the maximum force generated occurred at lower agonist concentrations compared to single-dose methods, indicating tachyphylaxis [1].

Smooth muscle pharmacology Species-specific receptor pharmacology Functional tissue assays

Receptor Binding Affinity in Amphibian Kidney: Val⁵-ANG II Binds with Kd = 1.88 nM to Glomerular Angiotensin Receptors

Quantitative in vitro autoradiography using [¹²⁵I]-[Val⁵]-angiotensin II in Xenopus laevis (clawed toad) kidney sections revealed specific binding localized exclusively to glomeruli, with no detectable binding in adrenal tissue [1]. Saturation binding analysis demonstrated that [¹²⁵I]-[Val⁵]-A II binds to a single class of high-affinity binding sites with a dissociation constant (Kd) of 1.884 ± 0.535 nM and a maximum binding capacity (Bmax) of 0.484 ± 0.144 fmol/mm² [1]. Competitive displacement studies established the rank order of analog potency as [Sar¹, Ile⁵]-A II > human A II > [¹²⁵I]-[Val⁵]-A II = [Val⁵]-A II = human A III >> human A I [1]. The equipotent displacement of [¹²⁵I]-[Val⁵]-A II by unlabeled [Val⁵]-A II confirms that iodination does not substantially alter binding characteristics, validating this radioligand for receptor mapping studies.

Receptor autoradiography Comparative endocrinology Angiotensin receptor pharmacology

Analytical Distinguishability: HPLC Separation Enables Differential Quantification of Exogenous Val⁵-ANG II from Endogenous Ile⁵-ANG II

A critical and unique feature of Val⁵-ANG II as a research tool is its chromatographic distinguishability from endogenous angiotensin II (Ile⁵-ANG II) via high-performance liquid chromatography (HPLC). In rat studies where Val⁵-ANG II was infused as an exogenous agonist, harvested blood and kidney samples were subjected to HPLC separation to resolve Val⁵-ANG II (exogenous) from Ile⁵-ANG II (endogenous), with subsequent quantification of fractions by radioimmunoassay [1]. This analytical workflow revealed that in Val⁵-ANG II-infused rats treated with losartan, total plasma ANG II levels were elevated to 289±20 fmol/mL compared to 119±14 fmol/mL in rats not treated with losartan—a 2.4-fold increase [1]. Concurrently, losartan treatment reduced the enhancement of intrarenal Val⁵-ANG II content by 88% relative to rats infused with Val⁵-ANG II alone [1]. Without the HPLC-detectable valine substitution, the differential uptake of exogenous versus endogenous ANG II could not be resolved.

Analytical biochemistry Peptide quantification Pharmacokinetics

Antagonist Pharmacology Platform: Val⁵-ANG II Serves as Reference Agonist for AT₁ Antagonist Screening with Defined IC₅₀ Values

Val⁵-angiotensin II functions as a validated reference agonist in antagonist screening assays, enabling quantitative determination of inhibitory potency for AT₁ receptor antagonists. In a standardized high-throughput screening format using human AT₁ receptors overexpressed in CHO-K1 cells, antagonist activity was measured in the presence of 10 nM [Val⁵]-angiotensin II with IP-one accumulation measured by HTRF after 90 minutes [1]. Under these conditions, a reference antagonist compound (CHEMBL4872989) exhibited an IC₅₀ of 15 nM [1]. Parallel data from rat liver membrane binding assays demonstrate that Val⁵-ANG II itself displays an IC₅₀ of 1.30 nM for displacement of [¹²⁵I]-angiotensin II, confirming its high-affinity interaction with AT₁ receptors [2]. This dual utility—as both agonist and competitive binding ligand—establishes Val⁵-ANG II as a versatile reference standard for AT₁ receptor pharmacology studies.

Receptor pharmacology Antagonist screening Drug discovery

Optimal Research Applications for Angiotensin II 5-Valine Based on Verified Differentiation Evidence


Exogenous Angiotensin II Tissue Uptake and Pharmacokinetic Studies Requiring Chromatographic Resolution

Val⁵-ANG II is uniquely suited for studies quantifying the differential tissue uptake, distribution, and clearance of exogenous versus endogenous angiotensin II. The valine substitution at position 5 enables HPLC separation of infused Val⁵-ANG II from endogenous Ile⁵-ANG II in rodent models, a capability not available with Ile⁵-ANG II preparations. This analytical distinguishability was critical to the demonstration that losartan treatment reduces intrarenal Val⁵-ANG II accumulation by 88% while paradoxically elevating total plasma ANG II levels 2.4-fold, providing direct evidence for AT₁ receptor-mediated renal angiotensin II internalization [1].

AT₁ Receptor Antagonist Screening and Pharmacological Characterization

Val⁵-ANG II serves as a validated reference agonist for high-throughput screening of AT₁ receptor antagonists. In standardized cellular assays using human AT₁-overexpressing CHO-K1 cells, 10 nM Val⁵-ANG II provides a robust agonist stimulus against which antagonist IC₅₀ values can be reproducibly determined (e.g., 15 nM for reference antagonists) [1]. Additionally, radiolabeled [¹²⁵I]-Val⁵-ANG II enables competitive binding assays with established binding parameters (IC₅₀ = 1.30 nM in rat liver membranes) [2], offering a dual-platform approach for characterizing antagonist potency in both functional and binding modalities.

Chronic Hypertension Model Induction with Defined Temporal SBP Elevation

Subcutaneous infusion of Val⁵-ANG II at 40 ng/min via osmotic minipump in uninephrectomized rats produces a quantifiable and sustained hypertensive state, with systolic blood pressure reaching 197±7 mm Hg by day 12 [1]. This protocol provides a reproducible platform for evaluating antihypertensive interventions, as demonstrated by the complete prevention of hypertension development with losartan co-treatment. The defined temporal SBP elevation enables precise scheduling of intervention studies and serves as a benchmark for comparing novel antihypertensive compounds.

Non-Mammalian Comparative Endocrinology and Receptor Mapping

[¹²⁵I]-[Val⁵]-angiotensin II is a validated radioligand for quantitative receptor autoradiography in amphibian and other non-mammalian vertebrate models. In Xenopus laevis kidney, specific binding localizes exclusively to glomeruli with a defined Kd of 1.884 ± 0.535 nM and Bmax of 0.484 ± 0.144 fmol/mm² [1]. The established rank order of analog displacement ([Sar¹, Ile⁵]-A II > human A II > [Val⁵]-A II = human A III >> human A I) provides a reference framework for characterizing angiotensin receptor pharmacology across vertebrate species where endogenous angiotensin II sequence varies at position 5.

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